An In-depth Technical Guide to the Chemical Structure and Properties of Leptophos
An In-depth Technical Guide to the Chemical Structure and Properties of Leptophos
This technical guide provides a comprehensive overview of the organophosphate insecticide leptophos, intended for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical and toxicological properties, synthesis, metabolic pathways, and mechanism of action.
Chemical Identity and Physicochemical Properties
Leptophos, chemically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate, is a broad-spectrum insecticide and acaricide.[1] It was marketed under trade names such as Phosvel, Abar, and Vcs 506.[1]
Table 1: Chemical Identification of Leptophos
| Identifier | Value |
| IUPAC Name | O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate[1] |
| CAS Number | 21609-90-5[1] |
| Chemical Formula | C₁₃H₁₀BrCl₂O₂PS[1] |
| Molecular Weight | 412.07 g/mol [2] |
| SMILES | COP(=S)(OC1=C(Cl)C=C(Br)C(Cl)=C1)C2=CC=CC=C2 |
| InChI | InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 |
Table 2: Physicochemical Properties of Leptophos
| Property | Value |
| Appearance | White crystalline solid[1] |
| Melting Point | 70.2-70.6 °C[3] |
| Boiling Point | Decomposes at 180 °C[1] |
| Density | 1.53 g/cm³ at 25°C[3] |
| Vapor Pressure | 2.3 x 10⁻⁸ mm Hg |
| Solubility in Water | 0.03 mg/L at 25°C[3] |
| Solubility in Organic Solvents ( g/100 mL at 25°C) | Benzene: 133, Xylene: 73, Acetone: 62, Cyclohexane: 14, Heptane: 7, Isopropanol: 2.4[4] |
| Octanol-Water Partition Coefficient (log P) | 6.31 |
Synthesis of Leptophos
Leptophos can be synthesized through multiple routes. Two primary methods are described below.
Experimental Protocol: Synthesis Method 1
This method involves the reaction of O-methyl phenylthiophosphonyl chloride with 4-bromo-2,5-dichlorophenol.[1]
Reaction: C₇H₈ClOPS + C₆H₃BrCl₂O → C₁₃H₁₀BrCl₂O₂PS + HCl
Detailed Protocol: A step-by-step experimental protocol for this specific synthesis is not readily available in the public domain. However, a general procedure would involve the slow addition of one reactant to the other, likely in the presence of a non-reactive solvent and possibly a weak base to scavenge the HCl byproduct. The reaction would be monitored for completion using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Purification would likely involve extraction, washing, and recrystallization or column chromatography.
Experimental Protocol: Synthesis Method 2
An alternative synthesis involves a two-step process starting from phenylphosphonothioic dichloride.[1]
Step 1: Reaction with Methanol (B129727) and Trimethylamine (B31210) Phenylphosphonothioic dichloride is reacted with methanol in the presence of trimethylamine in a toluene (B28343) solvent.
Step 2: Reaction with Potassium 4-bromo-2,5-dichlorophenoxide The product from step 1 is then reacted with potassium 4-bromo-2,5-dichlorophenoxide to yield leptophos.
Detailed Protocol: Specific reaction conditions, such as temperature, reaction times, and purification methods for this synthesis, are not detailed in the available literature. A typical procedure would involve controlling the stoichiometry of the reactants carefully in an inert atmosphere to prevent side reactions.
Caption: Synthesis pathways for leptophos.
Toxicological Properties
Leptophos is a neurotoxic agent, with its primary mechanism of toxicity being the inhibition of acetylcholinesterase.
Table 3: Acute Toxicity of Leptophos
| Test Animal | Route of Administration | LD₅₀ Value |
| Rat (male) | Oral | 19 mg/kg[4] |
| Rat (female) | Oral | 20 mg/kg[4] |
| Rat | Dermal | >800 mg/kg |
| Rabbit | Dermal | >800 mg/kg |
Experimental Protocol: Determination of Acute Oral LD₅₀
A standardized protocol for determining the acute oral LD₅₀ of a substance like leptophos in rats would generally follow OECD Guideline 425 (Up-and-Down Procedure) or OECD Guideline 423 (Acute Toxic Class Method). A generalized protocol is as follows:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Acclimatization: Animals are housed individually in controlled environmental conditions (temperature, humidity, light cycle) and allowed to acclimatize for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Preparation and Administration: Leptophos is dissolved or suspended in a suitable vehicle (e.g., corn oil). A single dose is administered by oral gavage.
-
Dose Level Progression (Up-and-Down Procedure):
-
A single animal is dosed at a level estimated to be near the LD₅₀.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
This process is continued until specific stopping criteria are met, typically involving a sequence of outcomes (e.g., 4-5 animals).
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD₅₀ is calculated using specialized software that applies a maximum likelihood method to the outcomes at each dose level.
Mechanism of Action: Acetylcholinesterase Inhibition
Leptophos, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.
AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects. The inhibition by leptophos is considered irreversible and is thought to involve hydrophobic interactions between the phenyl and 4-bromo-2,5-dichlorophenyl groups of leptophos and the enzyme.[1]
Caption: Mechanism of acetylcholinesterase inhibition by leptophos.
Metabolism and Degradation
The metabolism of leptophos in mammals primarily involves enzymatic hydrolysis. In rats, the main urinary metabolites are O-methyl phenylphosphonothioic acid, methyl phenylphosphonic acid, phenylphosphonic acid, and 4-bromo-2,5-dichlorophenol. The biotransformation in mice is similar.
The metabolic fate of leptophos is influenced by mixed-function oxidases and glutathione-S-transferases. Demethylation and dearylation of the active metabolite, leptophos-oxon, are dependent on glutathione.
Caption: Proposed metabolic pathway of leptophos.
Analytical Methodology
The detection and quantification of leptophos residues in various matrices are crucial for environmental monitoring and food safety. Gas chromatography (GC) is a commonly employed technique.
Experimental Workflow: Analysis of Leptophos in Soil by GC-MS
This workflow outlines a general procedure for the analysis of leptophos in soil samples.
